2-(2-Phenylquinolin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that belongs to the quinazoline and triazole family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE makes it a promising candidate for various scientific research applications, including medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The synthesis begins with the preparation of the quinoline moiety through a Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate.
Formation of the Triazole Ring: The quinoline derivative is then subjected to a cyclization reaction with hydrazine hydrate to form the triazole ring.
Final Cyclization: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazoloquinazoline structure.
Industrial Production Methods
Industrial production of 2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE may involve optimization of the synthetic route to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced derivatives .
Scientific Research Applications
2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used as anticancer agents.
Triazole Derivatives: Compounds like voriconazole and posaconazole, which are used as antifungal agents.
Uniqueness
2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its combined quinoline, triazole, and quinazoline moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H15N5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(2-phenylquinolin-4-yl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C24H15N5/c1-2-8-16(9-3-1)22-14-19(17-10-4-7-13-21(17)26-22)23-27-24-18-11-5-6-12-20(18)25-15-29(24)28-23/h1-15H |
InChI Key |
KTUPGQKJICBPQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C=NC6=CC=CC=C6C5=N4 |
Origin of Product |
United States |
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